molecular formula C11H8N2OS B2618299 N-(Cyanomethyl)-1-benzothiophene-7-carboxamide CAS No. 1859491-47-6

N-(Cyanomethyl)-1-benzothiophene-7-carboxamide

Cat. No.: B2618299
CAS No.: 1859491-47-6
M. Wt: 216.26
InChI Key: NVRBNAVBKCUVPJ-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-1-benzothiophene-7-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of the cyanomethyl and carboxamide groups in this compound makes it a versatile intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-1-benzothiophene-7-carboxamide can be achieved through several methods. One common approach involves the reaction of 1-benzothiophene-7-carboxylic acid with cyanomethylating agents under appropriate conditions. For instance, the reaction can be carried out using cyanomethyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like acetonitrile or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-1-benzothiophene-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

N-(Cyanomethyl)-1-benzothiophene-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Cyanomethyl)-1-benzothiophene-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular targets and pathways involved can vary based on the specific application and structural analogs of the compound.

Comparison with Similar Compounds

N-(Cyanomethyl)-1-benzothiophene-7-carboxamide can be compared with other similar compounds such as:

    N-(Cyanomethyl)-2-chloroisonicotinamide: Both compounds contain a cyanomethyl group, but differ in their core structures and functional groups.

    N-(Cyanomethyl)-1-phenylisoquinolinium salts: These compounds share the cyanomethyl group but have different heterocyclic frameworks.

The uniqueness of this compound lies in its benzothiophene core, which imparts distinct chemical and biological properties compared to other cyanomethyl-containing compounds.

Properties

IUPAC Name

N-(cyanomethyl)-1-benzothiophene-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c12-5-6-13-11(14)9-3-1-2-8-4-7-15-10(8)9/h1-4,7H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRBNAVBKCUVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)NCC#N)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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